

Application of Methyl Indoline-6-carboxylate in Agrochemical Research

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Compound of Interest

Compound Name: *Methyl indoline-6-carboxylate*

Cat. No.: B1340901

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Introduction

Methyl indoline-6-carboxylate is a versatile heterocyclic building block with significant potential in agrochemical research. The indoline scaffold is a privileged structure in medicinal and agricultural chemistry, offering a platform for the development of novel active ingredients. This document provides an overview of the application of **methyl indoline-6-carboxylate** and its derivatives as herbicides, fungicides, and plant growth regulators, complete with detailed experimental protocols and data. While direct applications of **methyl indoline-6-carboxylate** are often proprietary, this note extrapolates from the broader class of indole and indoline derivatives to provide representative applications and methodologies.

Herbicidal Applications

Derivatives of indole carboxylic acids have been extensively explored for their herbicidal properties, often acting as mimics of the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death of susceptible plant species.

Mechanism of Action: Auxin Mimicry

Synthetic auxin herbicides function by binding to auxin receptors, such as the TIR1/AFB proteins. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the overexpression of auxin-responsive genes, disrupting normal plant growth processes.[\[1\]](#)[\[2\]](#)

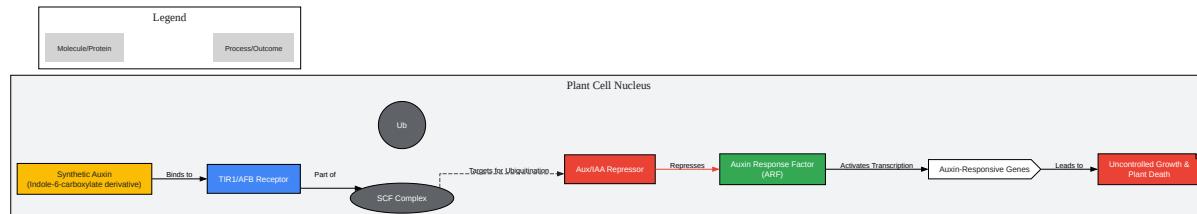
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Figure 1: Simplified signaling pathway of auxin mimic herbicides.

Quantitative Data: Herbicidal Activity

The herbicidal activity of indole-3-carboxylic acid derivatives has been evaluated against various weed species. The data below represents the inhibitory effects on root and shoot growth.[3][4][5][6]

Compound ID	Target Species	Concentration (mg/L)	Root Inhibition (%)	Shoot Inhibition (%)	Reference
10d	Brassica napus	100	96	85	[3][4][5][6]
10	92	78	[3][4][5][6]		
10h	Brassica napus	100	95	82	[3][4][5][6]
10	93	75	[3][4][5][6]		
14a	Echinochloa crus-galli	100	88	76	[3][4][5][6]
14c	Echinochloa crus-galli	100	91	80	[3][4][5][6]

Fungicidal Applications

Indole derivatives, particularly those with a spiro-fused ring system, have demonstrated significant fungicidal activity against a range of plant pathogens. These compounds can serve as valuable leads for the development of novel fungicides.[7]

Quantitative Data: Fungicidal Activity

The minimum inhibitory concentration (MIC) is a standard measure of antifungal efficacy. The table below summarizes the MIC values for representative spiro-indoline derivatives against common fungal pathogens.

Compound ID	Fungal Species	MIC (μ g/mL)	Reference
Spiro-Indoline 1	Rhizoctonia solani	12.5	[7]
Spiro-Indoline 2	Fusarium solani	25	[7]
Spiro-Indoline 3	Botrytis cinerea	50	[7]

Plant Growth Regulation

The structural similarity of certain indole derivatives to natural auxins also allows for their use as plant growth regulators (PGRs). At sub-lethal concentrations, these compounds can be used to promote rooting, influence flowering, and affect fruit development.^{[8][9]} The principles of action are similar to the herbicidal mechanism but are applied at much lower doses to achieve a regulatory effect rather than a lethal one.

Experimental Protocols

General Workflow for Agrochemical Discovery

The discovery and development of new agrochemicals from a lead scaffold like **methyl indoline-6-carboxylate** follows a structured workflow.

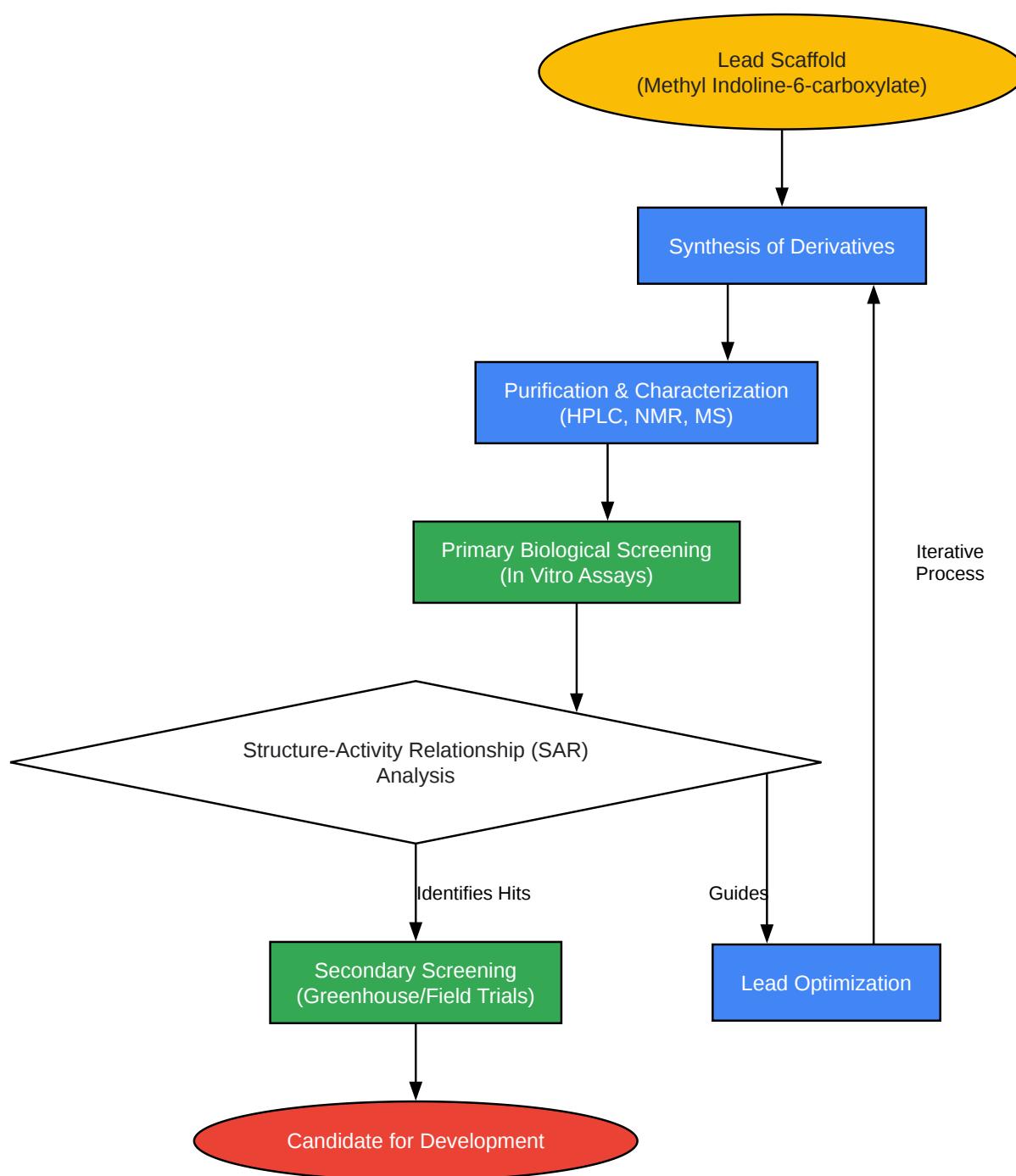
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Figure 2: General experimental workflow for agrochemical discovery.

Protocol 1: Synthesis of a Hypothetical Herbicultural Indole-6-Carboxylate Derivative

This protocol describes a representative synthesis of an N-acylated indole-6-carboxylate derivative, a common motif in bioactive molecules.

Materials:

- **Methyl indoline-6-carboxylate**
- Acyl chloride (e.g., 2,4-dichlorobenzoyl chloride)
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate

Procedure:

- Dissolve **methyl indoline-6-carboxylate** (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.2 eq) to the solution.
- Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

- Upon completion, quench the reaction with saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-acylated indole-6-carboxylate derivative.

Protocol 2: In Vitro Herbicidal Activity Assay (Seed Germination and Root Elongation)

This protocol is used to assess the pre-emergent herbicidal activity of test compounds.

Materials:

- Test compounds dissolved in DMSO to create stock solutions.
- Agar (0.8% w/v)
- Petri dishes (9 cm diameter)
- Seeds of a model weed species (e.g., *Echinochloa crus-galli*)
- Growth chamber with controlled light and temperature.

Procedure:

- Prepare agar medium and autoclave. Cool to approximately 45-50 °C.
- Add the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 100 mg/L). Include a DMSO-only control.
- Pour the agar into Petri dishes and allow to solidify.
- Surface-sterilize the weed seeds and place them evenly on the surface of the agar.

- Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
- After 7-10 days, measure the seed germination rate and the length of the primary root and shoot for each seedling.
- Calculate the percent inhibition relative to the DMSO control.

Protocol 3: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol determines the ability of a compound to inhibit the growth of a fungal pathogen.
[\[10\]](#)

Materials:

- Test compounds dissolved in DMSO.
- Potato Dextrose Agar (PDA)
- Petri dishes
- Actively growing culture of a fungal pathogen (e.g., *Rhizoctonia solani*)
- Cork borer (5 mm diameter)
- Incubator

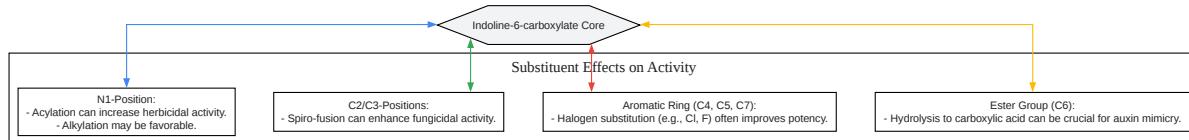
Procedure:

- Prepare PDA medium and autoclave. Cool to approximately 45-50 °C.
- Add the test compound stock solution to the molten PDA to achieve desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Include a DMSO-only control.
- Pour the amended PDA into Petri dishes and allow to solidify.

- Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture.
- Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
- Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C) in the dark.
- When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.
- Calculate the percentage of mycelial growth inhibition for each concentration.

Structure-Activity Relationship (SAR)

The biological activity of indole-based agrochemicals is highly dependent on the nature and position of substituents on the indole ring. A hypothetical SAR diagram illustrates these relationships.



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Figure 3: Hypothetical structure-activity relationship (SAR) for indoline-6-carboxylate derivatives.

Disclaimer: The specific compounds and quantitative data presented are representative examples from the broader class of indole derivatives and may not be directly derived from **methyl indoline-6-carboxylate**. The protocols are generalized and may require optimization for specific compounds and target organisms. For research and development use only.

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